Cas no 1090959-94-6 (N-(pyridin-4-yl)cyclobutanecarboxamide)
N-(pyridin-4-yl)cyclobutanecarboxamide Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanecarboxamide, N-4-pyridinyl-
- N-(pyridin-4-yl)cyclobutanecarboxamide
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- Inchi: 1S/C10H12N2O/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9/h4-8H,1-3H2,(H,11,12,13)
- InChI Key: LUEWVSVTOCTUCG-UHFFFAOYSA-N
- SMILES: C1(C(NC2C=CN=CC=2)=O)CCC1
N-(pyridin-4-yl)cyclobutanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6616-6475-2μmol |
N-(pyridin-4-yl)cyclobutanecarboxamide |
1090959-94-6 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6616-6475-5μmol |
N-(pyridin-4-yl)cyclobutanecarboxamide |
1090959-94-6 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6616-6475-10μmol |
N-(pyridin-4-yl)cyclobutanecarboxamide |
1090959-94-6 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6616-6475-20μmol |
N-(pyridin-4-yl)cyclobutanecarboxamide |
1090959-94-6 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6616-6475-1mg |
N-(pyridin-4-yl)cyclobutanecarboxamide |
1090959-94-6 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6475-2mg |
N-(pyridin-4-yl)cyclobutanecarboxamide |
1090959-94-6 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6616-6475-3mg |
N-(pyridin-4-yl)cyclobutanecarboxamide |
1090959-94-6 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6616-6475-4mg |
N-(pyridin-4-yl)cyclobutanecarboxamide |
1090959-94-6 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6475-5mg |
N-(pyridin-4-yl)cyclobutanecarboxamide |
1090959-94-6 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6616-6475-10mg |
N-(pyridin-4-yl)cyclobutanecarboxamide |
1090959-94-6 | 10mg |
$118.5 | 2023-09-07 |
N-(pyridin-4-yl)cyclobutanecarboxamide Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on N-(pyridin-4-yl)cyclobutanecarboxamide
Recent Advances in the Study of N-(pyridin-4-yl)cyclobutanecarboxamide (CAS: 1090959-94-6)
N-(pyridin-4-yl)cyclobutanecarboxamide (CAS: 1090959-94-6) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its cyclobutane carboxamide core and pyridine moiety, has demonstrated promising pharmacological properties in preclinical studies. Recent literature highlights its potential as a modulator of key biological targets, particularly in the context of kinase inhibition and protein-protein interaction disruption.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship of N-(pyridin-4-yl)cyclobutanecarboxamide derivatives, revealing that the compound's unique three-dimensional structure contributes to its selective binding affinity. The research team employed X-ray crystallography to elucidate the binding mode of this molecule with its target protein, providing crucial insights for further optimization of this chemical scaffold.
In the area of drug discovery, several pharmaceutical companies have included 1090959-94-6 in their screening libraries due to its favorable physicochemical properties. The compound's moderate molecular weight (178.21 g/mol) and balanced lipophilicity (cLogP ~1.2) make it an attractive starting point for lead optimization programs. Recent patent applications suggest its potential utility in developing therapeutics for inflammatory diseases and certain oncology indications.
From a synthetic chemistry perspective, novel routes for the preparation of N-(pyridin-4-yl)cyclobutanecarboxamide have been developed to improve yield and scalability. A 2024 publication in Organic Process Research & Development described an efficient three-step synthesis from commercially available cyclobutanecarboxylic acid, achieving an overall yield of 68% with excellent purity (>99%). These advances address previous challenges in the large-scale production of this compound.
Ongoing research is exploring the metabolic stability and pharmacokinetic profile of 1090959-94-6. Preliminary in vitro ADME studies indicate moderate hepatic microsomal stability across multiple species, with t1/2 values ranging from 30-45 minutes in human liver microsomes. These findings suggest that structural modifications may be required to improve metabolic stability while maintaining the desired biological activity.
The scientific community continues to investigate the full therapeutic potential of N-(pyridin-4-yl)cyclobutanecarboxamide, with particular attention to its mechanism of action and potential off-target effects. As research progresses, this compound may serve as a valuable tool for understanding biological pathways or as a starting point for developing novel therapeutic agents in various disease areas.
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